molecular formula C18H15NO3 B6279336 4-[(2-methylquinolin-4-yl)methoxy]benzoic acid CAS No. 362488-51-5

4-[(2-methylquinolin-4-yl)methoxy]benzoic acid

Cat. No.: B6279336
CAS No.: 362488-51-5
M. Wt: 293.3
InChI Key:
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Description

4-[(2-methylquinolin-4-yl)methoxy]benzoic acid is an organic compound with the molecular formula C18H15NO3 and a molecular weight of 293.32 g/mol . This compound is characterized by the presence of a quinoline moiety linked to a benzoic acid group via a methoxy bridge. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methylquinolin-4-yl)methoxy]benzoic acid typically involves the reaction of 2-methylquinoline with 4-hydroxybenzoic acid in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-methylquinolin-4-yl)methoxy]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-[(2-methylquinolin-4-yl)methoxy]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-methylquinolin-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-methylquinolin-4-yl)methoxy]phenol
  • 4-[(2-methylquinolin-4-yl)methoxy]aniline
  • 4-[(2-methylquinolin-4-yl)methoxy]benzaldehyde

Uniqueness

4-[(2-methylquinolin-4-yl)methoxy]benzoic acid is unique due to the presence of both a quinoline and a benzoic acid moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

362488-51-5

Molecular Formula

C18H15NO3

Molecular Weight

293.3

Purity

95

Origin of Product

United States

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